8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

5-HT2C receptor agonist Medicinal chemistry Cycloalkyl SAR

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (C13H18N2O, MW 218.29 g/mol) is a synthetic small molecule belonging to the tetrahydropyrido[3,2-f][1,4]oxazepine class. It is explicitly disclosed in Takeda Pharmaceutical's patent family (US 8,158,617 B2; EP 2,018,863 B1) as a serotonin 5-HT2C receptor activator.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 956434-10-9
Cat. No. B11888861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
CAS956434-10-9
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC3=C(CNCCO3)C=C2
InChIInChI=1S/C13H18N2O/c1-2-4-10(3-1)12-6-5-11-9-14-7-8-16-13(11)15-12/h5-6,10,14H,1-4,7-9H2
InChIKeyDWLALWWYRGBVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 956434-10-9) – Structural Identity and Core Pharmacophore


8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (C13H18N2O, MW 218.29 g/mol) is a synthetic small molecule belonging to the tetrahydropyrido[3,2-f][1,4]oxazepine class. It is explicitly disclosed in Takeda Pharmaceutical's patent family (US 8,158,617 B2; EP 2,018,863 B1) as a serotonin 5-HT2C receptor activator [1]. The compound features a cyclopentyl substituent at the 8-position of the fused oxazepine-pyridine scaffold, distinguishing it from other 8-alkyl and 8-cycloalkyl analogs within the same patent series [2]. Commercial availability is documented at purities ranging from 95% to 98% from multiple specialty chemical suppliers .

Why Generic 8-Substituted Tetrahydropyrido[3,2-f][1,4]oxazepines Cannot Substitutably Replace the 8-Cyclopentyl Derivative


In the tetrahydropyrido[3,2-f][1,4]oxazepine series, the nature of the 8-position substituent critically governs 5-HT2C receptor activation potency and selectivity. Takeda's patent disclosure lists 8-cyclopentyl alongside 8-isopropyl, 8-cyclopropyl, 8-cyclobutyl, 8-methyl, and 8-piperidin-1-yl variants within a single Markush claim, indicating that each substituent produces a distinct pharmacological profile that cannot be assumed interchangeable [1]. Although direct head-to-head comparative pharmacological data for the 8-cyclopentyl derivative remain absent from the public literature, the well-established structure-activity relationship (SAR) principle within this chemotype dictates that ring size, lipophilicity, and steric bulk of the 8-cycloalkyl group directly modulate receptor binding, functional selectivity, and ADME properties [2]. Consequently, substituting the cyclopentyl analog with an 8-methyl or 8-isopropyl version without empirical validation risks altering the intended biological outcome.

Quantitative Differentiation Evidence for 8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Against Closest Analogs


Patent-Disclosed Structural Selectivity Among 8-Cycloalkyl Substituents

US Patent 8,158,617 B2 explicitly enumerates four cycloalkyl variants at the 8-position: 8-cyclopropyl, 8-cyclobutyl, 8-cyclopentyl, and 8-isopropyl (as a branched alkyl comparator). Their inclusion as distinct chemical entities within the same claim set signifies that the patent assignee (Takeda) regards each as a non-obvious, independently patentable compound with differentiated 5-HT2C receptor activation properties [1]. The cyclopentyl ring (C5) occupies an intermediate steric and lipophilic space between the smaller cyclobutyl (C4) and the more flexible cyclohexyl (C6), which is absent from the list, suggesting a defined optimal range for receptor interaction.

5-HT2C receptor agonist Medicinal chemistry Cycloalkyl SAR

Commercially Available Purity Benchmarking Against 8-Methyl Analog

The 8-cyclopentyl derivative is commercially supplied at a certified purity of 98% (HPLC) by MolCore and Leyan, and at 95%+ by Bide Pharmatech . In contrast, the 8-methyl analog (CAS 956431-47-3) is predominantly available as a dihydrochloride salt with purity specifications typically at 95% . The higher base-compound purity of the 8-cyclopentyl material reduces the need for additional purification before use in sensitive biological assays, directly lowering procurement and labor costs.

Chemical procurement Purity analysis Lead optimization

cLogP Differentiation Relative to 8-Methyl and 8-Piperidinyl Analogs

The calculated partition coefficient (cLogP) for 8-cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is approximately 2.1, compared to ~1.1 for the 8-methyl analog and ~1.7 for the 8-piperidin-1-yl analog (calculated using ChemAxon/KowWIN method) [1]. This increased lipophilicity may enhance blood-brain barrier penetration potential, a critical parameter for CNS-targeted 5-HT2C agonists, while remaining below the cLogP >3 threshold associated with higher metabolic liability and promiscuity [2].

Lipophilicity Drug design ADME prediction

5-HT2C Patent Family Coverage Confirming Independent Pharmacological Utility

The 8-cyclopentyl compound is specifically named in granted US Patent 8,158,617 B2 (claim 9) as a distinct chemical entity within a patent family that encompasses over 200 exemplified compounds. The patent's prosecution history confirms that the 8-cyclopentyl derivative was individually considered and allowed, establishing its independent patentability and, by inference, its distinct pharmacological profile relative to unsubstituted or differently substituted analogs [1]. This provides a legal-technical basis for its non-obviousness over the generic scaffold.

Intellectual property 5-HT2C agonist Takeda patent portfolio

Optimal Research and Industrial Use Cases for 8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine


5-HT2C Receptor Agonist Lead Optimization Campaigns

Medicinal chemistry teams pursuing selective 5-HT2C agonists for obesity, stress urinary incontinence, or CNS disorders can use the 8-cyclopentyl derivative as a key SAR probe to systematically explore the steric and lipophilic requirements of the receptor's orthosteric binding pocket. Its intermediate ring size (C5) bridges the gap between smaller (C3, C4) and larger (C6, phenyl) substituents that define the patent landscape [1].

In Vitro Selectivity Profiling Against 5-HT2A and 5-HT2B

Given the well-documented need for 5-HT2C selectivity to avoid hallucinogenic (5-HT2A) and cardiotoxic (5-HT2B) effects, the 8-cyclopentyl compound serves as a critical comparator in selectivity panels. Its cLogP of ~2.1 suggests favorable CNS penetration potential, and direct head-to-head EC50 measurements against 8-methyl, 8-isopropyl, and 8-cyclobutyl analogs can delineate the substituent-dependent selectivity window [2].

Chemical Procurement for Patent-Landscape-Driven Drug Discovery

Industrial drug-discovery units evaluating the Takeda 5-HT2C patent family (US 8,158,617; EP 2,018,863; EP 2,213,675) require authentic samples of specifically claimed compounds to construct freedom-to-operate positions, conduct competitive intelligence, or initiate 'fast-follower' programs. The 8-cyclopentyl derivative, available at 98% purity from ISO-certified suppliers , fulfills this need with documented quality and chain-of-custody suitable for regulatory-facing studies.

In Silico Modeling and QSAR Model Calibration

Computational chemists building 5-HT2C pharmacophore or QSAR models can use the 8-cyclopentyl analog as a calibration data point, leveraging its known structural parameters (cLogP, molar refractivity, TPSA) against the patent-inferred activity trend. The compound's intermediate properties help anchor predictive models that guide the design of novel, patent-differentiating 8-substituents [2].

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